1-[(3-methylbenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step may involve the use of pyrrolidine derivatives, which are known for their versatility in medicinal chemistry.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions, where a sulfonyl chloride reacts with an amine group.
Final Assembly: The final step involves coupling the different components under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the methanesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, while the piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their biological activity.
Piperidine Derivatives: Compounds with the piperidine ring, widely used in drug discovery.
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Uniqueness
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H31N3O4S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H31N3O4S/c1-19-7-6-8-20(17-19)18-33(31,32)28-15-11-21(12-16-28)24(29)26-23-10-3-2-9-22(23)25(30)27-13-4-5-14-27/h2-3,6-10,17,21H,4-5,11-16,18H2,1H3,(H,26,29) |
InChI Key |
QYHCEJXMDDTROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4 |
Origin of Product |
United States |
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